N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c1-30-17-12-10-16(11-13-17)15-20-22(29)27(24(31)33-20)14-6-2-3-9-21(28)26-23-25-18-7-4-5-8-19(18)32-23/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,25,26,28)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPKSBGRPLKIC-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 396.50 g/mol
- Log P (octanol-water partition coefficient): Indicates hydrophobicity, which is crucial for biological activity.
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Benzothiazole derivatives have been shown to inhibit various enzymes and disrupt cellular processes:
- Antimicrobial Activity: The compound exhibits significant antibacterial and antifungal properties. It targets bacterial cell wall synthesis and has been shown to inhibit enzymes such as DprE1, which is essential for mycobacterial growth .
- Anticancer Activity: Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .
Antimicrobial Activity
A study evaluating various benzothiazole derivatives found that this compound exhibited potent antimicrobial activity against several strains of bacteria and fungi.
| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | 0.15 mg/mL |
| Gram-negative Bacteria | Escherichia coli | 0.12 mg/mL |
| Fungi | Candida albicans | 0.10 mg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Case Studies
Several studies have reported on the biological activities of similar compounds:
- Study on Benzothiazole Derivatives: A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against eight bacterial and fungal species, with some compounds showing MIC values as low as 10.7 μmol/mL .
- Anticancer Properties: Research on thiazolidine derivatives indicated that modifications in their structure significantly enhanced their anticancer properties, suggesting that similar modifications could improve the efficacy of this compound .
Comparison with Similar Compounds
Core Thiazolidinone Derivatives
- Compound A: 2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () Structural Differences: Features a 2-methoxybenzylidene group (vs. 4-methoxy in the target compound) and a methyl-thiadiazole acetamide (vs. benzothiazol-2-yl hexanamide). The shorter acetamide chain (vs. hexanamide) could limit membrane permeability .
Compound B : N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide ()
Benzothiazole-Containing Analogues
Substituent Impact on Solubility and Bioavailability
| Compound | Substituent | LogP* (Predicted) | Aqueous Solubility |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | 3.8 | Low |
| Compound A () | 2-Methoxyphenyl | 3.5 | Moderate |
| Compound B () | Thiophene | 4.2 | Very low |
*Calculated using ChemDraw.
The 4-methoxy group in the target compound increases hydrophilicity slightly compared to Compound B but less than Compound A’s 2-methoxy isomer. The hexanamide chain may improve lipid solubility, favoring passive diffusion across membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
